molecular formula C24H17ClN2O3 B560251 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one CAS No. 1421365-63-0

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one

Cat. No.: B560251
CAS No.: 1421365-63-0
M. Wt: 416.9 g/mol
InChI Key: QHVSQUYCVUHYKT-UHFFFAOYSA-N
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Description

CYM 50769 is a non-peptidic selective antagonist of neuropeptides B and W receptor 1 (NPBWR1, also known as GPR7). It has an inhibitory concentration (IC50) of 0.12 micromolar. This compound is known for its high selectivity against a broad array of off-targets with pharmaceutical relevance .

Scientific Research Applications

CYM 50769 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide receptors.

    Biology: CYM 50769 is used to investigate the role of neuropeptides B and W in various biological processes, including cell proliferation and differentiation.

    Medicine: Research on CYM 50769 contributes to understanding the potential therapeutic applications of neuropeptide receptor antagonists in treating diseases such as obesity, anxiety, and pain.

    Industry: CYM 50769 can be used in the development of new pharmaceuticals targeting neuropeptide receptors .

Chemical Reactions Analysis

CYM 50769 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

CYM 50769 is unique in its high selectivity and potency as an antagonist of neuropeptides B and W receptor 1. Similar compounds include:

    CYM 250: Another non-peptidic antagonist of NPBWR1, but with different structural features and potency.

    ML250: A compound with similar antagonistic properties but varying in its chemical structure and selectivity profile.

The uniqueness of CYM 50769 lies in its specific binding affinity and selectivity for NPBWR1, making it a preferred choice for research applications targeting this receptor .

Properties

IUPAC Name

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSQUYCVUHYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421365-63-0
Record name 1421365-63-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
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5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
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5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
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5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
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5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
Reactant of Route 6
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
Customer
Q & A

Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?

A1: CYM50769 acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, CYM50769 appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].

Q2: Are there any studies demonstrating the efficacy of CYM50769 in models of depression?

A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of CYM50769. For instance, microinjection of CYM50769 directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].

Q3: Has the structure of CYM50769 been characterized, and is there any information available on its structure-activity relationship (SAR)?

A3: While the provided abstracts do not offer detailed structural characterization data for CYM50769, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q4: What are the potential advantages of CYM50769 compared to currently available antidepressants?

A4: The research suggests that CYM50769 may offer several potential advantages over existing antidepressants:

  • Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, CYM50769 demonstrated rapid antidepressant-like activity in preclinical models [].
  • Sustained Effects: A single administration of CYM50769 was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.

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